Yingzhaosu C, (3R-cis)-

Description

Natural Occurrence and Isolation from Artabotrys hexapetalus

Yingzhaosu C is a natural product found in the plant Artabotrys hexapetalus (L.f.) Bhandari, a species belonging to the Annonaceae family. mdpi.comresearchgate.net This plant is also known by its synonyms, including Artabotrys uncinatus and Artabotrys odoratissimus. mdpi.comencyclopedia.pub In traditional Chinese medicine, the plant is referred to as "yingzhao". encyclopedia.pubdntb.gov.uanih.gov

The yingzhaosu family of compounds, including Yingzhaosu C, have been isolated from the roots and fruits of Artabotrys hexapetalus. mdpi.comnih.gov This plant is a rich source of various secondary metabolites, which encompass a wide range of chemical classes such as alkaloids, terpenoids, and flavonoids. mdpi.com The isolation of Yingzhaosu C was reported in 1989, a decade after the discovery of the parent compound, Yingzhaosu A. mdpi.com

Artabotrys hexapetalus is found in several regions across Asia, including China, India, Malaysia, Indonesia, and Vietnam. mdpi.comencyclopedia.pub Extracts from this plant have a history of use in Asian folk medicine for various purposes. dntb.gov.uanih.gov

Chemical Class and Distinctive Structural Features of (3R-cis)-Yingzhaosu C: Focus on the 1,2-Dioxane (B1202867) Moiety

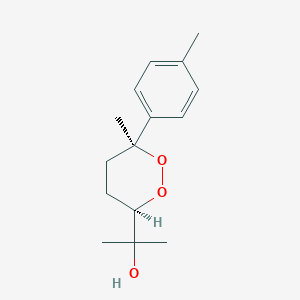

Yingzhaosu C is classified as a sesquiterpene peroxide. mdpi.com Its chemical structure is characterized by the presence of a 1,2-dioxane ring, which is a six-membered ring containing a peroxide linkage (two adjacent oxygen atoms). dntb.gov.uachemrxiv.org This endoperoxide group is a crucial feature of the yingzhaosu family and is considered essential for their biological activity. drugfuture.com

The molecule (3R-cis)-Yingzhaosu C has the chemical formula C₁₅H₂₂O₃ and a molecular weight of 250.33 g/mol . drugfuture.comnih.gov The systematic name for this compound is (3R-cis)-α,α,6-trimethyl-6-(4-methylphenyl)-1,2-dioxane-3-methanol. nih.gov The structure contains two defined stereocenters. nih.gov

The 1,2-dioxane moiety is a relatively uncommon structural feature in natural products but is found in various compounds isolated from marine organisms, plants, and fungi. chemrxiv.org The synthesis of molecules containing this dioxane unit has been a subject of interest in organic chemistry. dntb.gov.uanih.gov

Below is a table summarizing the key chemical properties of (3R-cis)-Yingzhaosu C.

| Property | Value |

| Molecular Formula | C₁₅H₂₂O₃ drugfuture.comnih.gov |

| Molecular Weight | 250.33 g/mol drugfuture.comnih.gov |

| Chemical Class | Sesquiterpene Peroxide mdpi.com |

| Key Functional Group | 1,2-Dioxane dntb.gov.uachemrxiv.org |

| CAS Registry Number | 121067-52-5 drugfuture.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[(3R,6S)-6-methyl-6-(4-methylphenyl)dioxan-3-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-11-5-7-12(8-6-11)15(4)10-9-13(17-18-15)14(2,3)16/h5-8,13,16H,9-10H2,1-4H3/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQCSKGBKUYFSW-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCC(OO2)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@]2(CC[C@@H](OO2)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121067-52-5, 162302-88-7 | |

| Record name | Yingzhaosu C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121067525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yingzhaosu C, (3R-cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162302887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YINGZHAOSU C, (3R-CIS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5CL47707H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | YINGZHAOSU C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T446NC4FK9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Stereochemical Considerations for 3r Cis Yingzhaosu C

Total Synthesis Approaches to (3R-cis)-Yingzhaosu C

The total synthesis of Yingzhaosu C has been a subject of considerable research, leading to the development of several innovative strategies. These approaches often tackle the challenge of installing the peroxide bridge and controlling the multiple stereocenters present in the molecule.

Peroxyl Radical Cyclization-Oxygen Entrapment Strategies

A key strategy in the synthesis of Yingzhaosu C and its diastereomer, epi-Yingzhaosu C, involves a tandem peroxyl radical cyclization-oxygen entrapment. researchgate.netresearchgate.netacs.orgacs.orgresearchgate.net This method has proven effective for constructing the 2,3-dioxabicyclo[3.3.1]nonane system characteristic of the Yingzhaosu family of compounds. researchgate.netresearchgate.net The process typically involves generating a carbon-centered radical that then reacts with molecular oxygen to form a peroxyl radical. This radical subsequently undergoes an intramolecular cyclization to form the endoperoxide ring. researchgate.net This approach has been utilized in the concise synthesis of both Yingzhaosu C and epi-Yingzhaosu C, allowing for the assignment of their relative configurations. researchgate.netacs.orgacs.org

Diastereoselective Control in 1,2-Dioxane (B1202867) Ring Formation

Achieving diastereoselective control during the formation of the 1,2-dioxane ring is a critical aspect of the total synthesis of Yingzhaosu C. One successful approach involves the intramolecular opening of an epoxide. unl.edu By controlling the stereochemistry of the epoxide precursor, the subsequent cyclization to form the 1,2-dioxane ring can be directed to yield the desired diastereomer. unl.edu In one synthesis, stirring diastereomeric hydroperoxides with Amberlyst-15 resulted in a mixture of diastereomeric 1,2-dioxanes. unl.edu Another strategy utilizes an intramolecular oxa-Michael addition, where buffered acidic conditions can lead to high diastereoselectivity in the formation of 1,2-dioxanes. acs.orgacs.org The stereochemical outcome is often governed by the preference for substituents to occupy equatorial positions in the transition state. acs.org Furthermore, oxidative ring expansion of cyclobutanols has been shown to produce 1,2-dioxanols with a preferred 3,6-cis-configuration. semanticscholar.orgresearchgate.net

Enantioselective Total Synthesis Routes

The enantioselective total synthesis of all four stereoisomers of Yingzhaosu C has been accomplished, providing crucial information for their stereochemical studies. semanticscholar.orgacs.orgscilit.com These syntheses often start from chiral precursors and employ asymmetric reactions to establish the correct stereochemistry at each chiral center. For instance, the Sharpless asymmetric epoxidation has been used to set a key stereocenter early in the synthesis. unl.edu The development of these enantioselective routes has been instrumental in the definitive assignment of the absolute configuration of the naturally occurring compound. acs.org

Key Synthetic Intermediates and Reaction Cascades

The synthesis of Yingzhaosu C relies on the preparation of several key intermediates and the strategic use of reaction cascades to build molecular complexity efficiently. One notable approach involves a multicomponent, sequential, free-radical domino reaction that forms five bonds in a single operation to construct the bridged bicyclic endoperoxide core. researchgate.net Another key transformation is the Mukaiyama aldol (B89426) reaction, which has been used to connect major synthons in the synthesis of the related Yingzhaosu A. researchgate.netnih.gov The careful design of reaction sequences that are compatible with the sensitive peroxide functionality is a recurring theme in these syntheses. researchgate.net The use of cascade reactions, such as organocatalytic Michael-aldol condensations and multistep anionic Michael-SN2 cascades, has also been explored to rapidly construct complex polycyclic frameworks in related synthetic endeavors. d-nb.info

Semisynthesis of (3R-cis)-Yingzhaosu C and Structurally Related Analogs

While the focus has largely been on total synthesis, the development of semisynthetic routes to Yingzhaosu C and its analogs holds potential for creating novel derivatives with improved properties. The synthesis of structurally related bridged-bicyclic peroxides has been achieved through the radical co-oxygenation of thiols and monoterpenes. mdpi.com The exploration of analogs containing the 2,3-dioxabicyclo[3.3.1]nonane system has been a fruitful area of research, leading to compounds with notable biological activity. researchgate.netrsc.org

Stereochemical Assignment and Determination Methods for (3R-cis)-Yingzhaosu C (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)

The determination of the stereochemistry of Yingzhaosu C has been a critical aspect of its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary tool in this endeavor. rsc.org The relative configuration of Yingzhaosu C was assigned as cis based on detailed NMR data analysis of both Yingzhaosu C and its diastereomer, epi-Yingzhaosu C, as well as their synthetic precursors. researchgate.netacs.orgacs.orgresearchgate.net

Biosynthetic Pathway Elucidation of Yingzhaosu C

Investigation of Putative Biosynthetic Precursors

The biosynthesis of all terpenoids, including sesquiterpenes like Yingzhaosu C, originates from universal five-carbon precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.com These building blocks are themselves synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. mdpi.comnih.gov

For sesquiterpenes, three of these five-carbon units are sequentially condensed to form the 15-carbon intermediate, farnesyl diphosphate (FPP). mdpi.com This reaction is catalyzed by farnesyl diphosphate synthase (FPPS). Given that Yingzhaosu C is a bisabolane-type sesquiterpene, it is hypothesized that its carbon skeleton is derived from the cyclization of FPP, likely through a bisabolyl cation intermediate. This foundational step is a critical point of divergence for the biosynthesis of a vast array of sesquiterpenoid structures.

While direct feeding studies with labeled precursors in Artabotrys species to specifically confirm the route to Yingzhaosu C are not extensively documented in publicly available literature, the general principles of terpenoid biosynthesis strongly support FPP as the key precursor. The structural relationship of Yingzhaosu C to other bisabolane (B3257923) sesquiterpenes further corroborates this hypothesis.

Table 1: Putative Precursors in the Biosynthesis of Yingzhaosu C

| Precursor | Chemical Formula | Role in Pathway |

| Isopentenyl Diphosphate (IPP) | C5H12O7P2 | Universal C5 building block |

| Dimethylallyl Diphosphate (DMAPP) | C5H12O7P2 | Universal C5 building block, isomer of IPP |

| Farnesyl Diphosphate (FPP) | C15H28O7P2 | C15 intermediate for all sesquiterpenes |

Identification and Characterization of Enzymatic Steps and Catalytic Mechanisms

Following the formation of FPP, the biosynthesis of Yingzhaosu C is thought to involve a series of enzymatic transformations, primarily catalyzed by terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYP450s). mdpi.comiomcworld.com

The initial and often rate-limiting step is the cyclization of the linear FPP molecule into a specific cyclic scaffold. This is carried out by a dedicated sesquiterpene synthase. mdpi.com For Yingzhaosu C, a bisabolane-type sesquiterpene synthase would be responsible for forming the characteristic bicyclic core. The precise stereochemistry of the final product is dictated by the active site architecture of this enzyme.

Subsequent to cyclization, the hydrocarbon skeleton undergoes a series of oxidative decorations, which are crucial for its bioactivity. These reactions, such as hydroxylations, are typically catalyzed by CYP450s. mdpi.com A critical and unusual feature of Yingzhaosu C is its endoperoxide bridge. The formation of this peroxide moiety is a key biosynthetic step. While the exact enzymatic mechanism in plants is not yet fully elucidated, it is hypothesized to involve a series of oxygenation and radical cyclization reactions. In laboratory syntheses, peroxyl radical cyclization has been employed to construct this feature, suggesting a potential parallel in the natural pathway. acs.org

The final steps would likely involve further enzymatic modifications to yield the mature Yingzhaosu C molecule. The complete sequence and characterization of these enzymes await further investigation.

Advanced Methodologies for Biosynthetic Pathway Elucidation in Plants

Modern scientific advancements offer powerful tools to unravel complex biosynthetic pathways like that of Yingzhaosu C, even in non-model organisms such as Artabotrys.

Genetic Manipulation and Omics Approaches: Transcriptomics (RNA sequencing) of the plant tissues where Yingzhaosu C is produced can reveal a suite of candidate genes, particularly for terpene synthases and CYP450s, that are highly expressed. iomcworld.com By comparing the transcriptomes of high-producing versus low-producing plant varieties or tissues, researchers can narrow down the list of genes potentially involved in the pathway. Once candidate genes are identified, their function can be verified through heterologous expression in microbial hosts (like E. coli or yeast) or through transient expression systems in plants like Nicotiana benthamiana. univ-st-etienne.fr This allows for the in vitro characterization of the enzymes they encode and the identification of their specific products.

Chemoproteomics: This advanced technique can be used to identify proteins that interact with specific small molecules. By using a derivatized version of a biosynthetic intermediate as a probe, it may be possible to "fish out" the enzymes that bind to and modify it, thus identifying the subsequent steps in the pathway.

Metabolomics: Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for identifying and quantifying the intermediates and final products within the plant. nih.gov Metabolite profiling of different plant tissues or developmental stages can provide clues as to where and when the biosynthesis of Yingzhaosu C occurs, guiding efforts in transcriptomics and enzyme characterization. iomcworld.com

The combination of these "omics" technologies with traditional biochemical approaches provides a powerful roadmap for the complete elucidation of the Yingzhaosu C biosynthetic pathway. Unlocking these secrets holds the promise of sustainable production of this and other valuable medicinal compounds.

Molecular Mechanisms of Action and Structure Activity Relationships of 3r Cis Yingzhaosu C

Peroxide Activation Mechanisms

The key to the bioactivity of Yingzhaosu C is the reductive cleavage of its endoperoxide bridge. This activation is not spontaneous but is catalyzed by specific biochemical components within the parasite, most notably ferrous iron (Fe(II)), which is abundant in the parasite's digestive vacuole.

The prevailing mechanism for the activation of yingzhaosu endoperoxides is through an interaction with intraparasitic ferrous iron. nih.govmdpi.com The malaria parasite digests large quantities of hemoglobin within its acidic digestive vacuole, releasing substantial amounts of heme. This process makes ferrous heme and other Fe(II) species available to interact with the drug. nih.gov The Fe(II) center donates an electron to the endoperoxide bridge of Yingzhaosu C, leading to the homolytic cleavage of the oxygen-oxygen bond. mdpi.com This reductive activation is considered the critical first step in its mechanism of action. nih.gov A bioreductive activation process involving the heme iron complex is a key pathway for initiating the drug's parasiticidal effects. nih.govmdpi.com

This interaction is analogous to the well-studied activation of artemisinin, where Fe(II) catalyzes the generation of reactive intermediates. The specific localization of this activity within the digestive vacuole concentrates the drug's toxic effects at a site of high metabolic activity for the parasite, contributing to its selective toxicity.

The Fe(II)-mediated cleavage of the endoperoxide bridge is not a stable endpoint. The initial reaction generates a highly unstable oxygen-centered radical. This species rapidly undergoes rearrangement, leading to the formation of more stable and highly cytotoxic carbon-centered radicals. mdpi.com Specifically for the yingzhaosu class, this degradation pathway is understood to produce two primary alkylating species: an unsaturated ketone and a cyclohexyl radical. nih.govmdpi.com These radical species are highly reactive and are the primary effectors of parasiticidal activity, capable of damaging a wide range of biological macromolecules.

Structure-Activity Relationship (SAR) Studies of (3R-cis)-Yingzhaosu C and Analogs

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For Yingzhaosu C and its analogs, these studies have pinpointed specific molecular features that are indispensable for its antimalarial potency.

The most critical structural feature of Yingzhaosu C is its endoperoxide moiety (the O-O bridge). This functional group is the absolute pharmacophore required for its antimalarial activity. Analogs lacking the peroxide bridge are devoid of significant antiplasmodial effects. This is because the entire mechanism of action is contingent on the Fe(II)-mediated cleavage of this bond to produce the necessary cytotoxic radicals. Any modification that removes or replaces the endoperoxide group renders the molecule inactive, confirming its central role in the drug's bioactivation and efficacy.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological efficacy of drugs, as it governs the interaction with chiral biological targets like enzymes and receptors. unimi.it Studies on yingzhaosu and related endoperoxide antimalarials have demonstrated that changes in stereochemistry can significantly impact potency. nih.govresearchgate.net

While specific comparative data for the diastereomers of Yingzhaosu C are not extensively detailed in the literature, compelling evidence comes from its close analog, Yingzhaosu A. A study involving the total synthesis of Yingzhaosu A and its C(14)-epimer revealed a significant difference in their biological activities. The C(14)-epimer of Yingzhaosu A showed approximately double the in vitro potency against a chloroquine-resistant strain of P. falciparum compared to the natural Yingzhaosu A. mdpi.comresearchgate.net This finding underscores that even subtle changes in the spatial orientation of a single functional group can dramatically alter the compound's effectiveness, likely by influencing its binding affinity to the activating iron source or its interaction with downstream parasitic targets. mdpi.com

| Compound | In Vitro IC₅₀ (nM) vs. P. falciparum (K1 strain) | In Vivo ED₅₀ (mg/kg) vs. P. berghei (NY strain) |

|---|---|---|

| Yingzhaosu A | 115 | 250 |

| C(14)-epi-Yingzhaosu A | 56 | 90 |

Impact of Peripheral Substituent Modifications on Efficacy and Selectivity of (3R-cis)-Yingzhaosu C

Following a comprehensive search of scientific literature and chemical databases, no specific research findings detailing the impact of peripheral substituent modifications on the efficacy and selectivity of the compound "(3R-cis)-Yingzhaosu C" were identified.

Structure-activity relationship (SAR) studies are a crucial component of medicinal chemistry, providing valuable insights into how the modification of a lead compound's chemical structure affects its biological activity. This process typically involves synthesizing a series of analogs by altering peripheral functional groups and then evaluating their efficacy (potency) and selectivity (ability to act on a specific target over others).

However, for the specific stereoisomer (3R-cis)-Yingzhaosu C, publicly available research detailing such modifications and their subsequent effects on biological targets could not be retrieved. Therefore, data tables and detailed research findings on this particular topic are not available at this time.

Derivatization and Analog Synthesis of Yingzhaosu C for Enhanced Biological Profiles

Rational Design Principles for Novel Endoperoxide Analogs

The cornerstone of designing novel endoperoxide analogs of Yingzhaosu C lies in the understanding of their proposed mechanism of action, which is centered around the crucial 1,2-dioxane (B1202867) unit. mdpi.com It is widely accepted that the antimalarial activity of endoperoxides like Yingzhaosu is triggered by the cleavage of the peroxide bridge, a process believed to be mediated by intraparasitic iron(II) from digested hemoglobin. mdpi.com

This iron(II)-induced degradation results in the formation of highly reactive oxygen- and carbon-centered radicals. mdpi.com In the case of the related Yingzhaosu A, this process generates two primary alkylating species: an unsaturated ketone and a cyclohexyl radical. mdpi.com These reactive intermediates are thought to be responsible for the parasiticidal effects by alkylating and damaging vital parasitic proteins and other biomolecules. mdpi.com

Therefore, the rational design of Yingzhaosu C analogs is guided by several key principles:

Preservation and Modulation of the Endoperoxide Bridge: The 1,2-dioxane moiety is the essential pharmacophore. Modifications to the core structure are designed to maintain or enhance the stability and reactivity of this bridge, ensuring its efficient activation within the parasite.

Enhancement of Iron(II) Interaction: Structural modifications can be introduced to facilitate the interaction with ferrous iron, thereby promoting the generation of cytotoxic radicals.

Introduction of Diverse Substituents: The core scaffold of Yingzhaosu C offers multiple sites for chemical modification. The introduction of various functional groups can influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

Stereochemical Considerations: The stereochemistry of the substituents on the carbocyclic ring can significantly impact the biological activity. For instance, the C(14)-epimer of Yingzhaosu A has demonstrated different potency compared to the natural product. mdpi.com

By adhering to these principles, medicinal chemists aim to create novel analogs with improved potency, selectivity, and drug-like properties compared to the parent compound.

Synthetic Strategies for Chemical Modification and Derivatization

A variety of synthetic strategies have been employed to generate derivatives and analogs of Yingzhaosu C. These methods often leverage the chemistry of terpenes and employ reactions that can efficiently construct the core 2,3-dioxabicyclo[3.3.1]nonane system.

Significant efforts have been made to achieve the total synthesis of Yingzhaosu compounds and their analogs. mdpi.com For instance, an efficient synthesis of Yingzhaosu C has been reported starting from a readily available sesquiterpenoid. mdpi.com One of the key challenges in these syntheses is the stereocontrolled introduction of the peroxide bridge.

Common synthetic strategies for the modification and derivatization of the Yingzhaosu scaffold include:

Ozonolysis of Unsaturated Precursors: The ozonolysis of unsaturated hydroperoxides derived from dienes has been a successful method for constructing the 2,3-dioxabicyclo[3.3.1]nonane ring system of Yingzhaosu A analogs. researchgate.net

Peroxy Radical Cyclization: The intramolecular cyclization of unsaturated peroxy radical intermediates, often catalyzed by transition metals like Co(II), has been utilized to form the bicyclic peroxide core. researchgate.net

Modification of Existing Functional Groups: The hydroxyl and other functional groups on the Yingzhaosu C skeleton serve as handles for further derivatization. For example, alcohols can be converted to esters or ethers to modulate the compound's properties. The transformation of an alcohol to an acetate (B1210297) derivative has been shown to improve antimalarial activity in some analogs. researchgate.net

Synthesis of Stereoisomers: Enantioselective total synthesis has been employed to prepare all four possible stereoisomers of Yingzhaosu C, allowing for a detailed investigation of the impact of stereochemistry on biological activity. mdpi.com

Introduction of Aromatic and Aliphatic Moieties: To explore structure-activity relationships, various aliphatic and aromatic substituents have been introduced onto the core structure. For example, the synthesis of sulfone-containing endoperoxides has been reported, with some analogs showing potent antimalarial activity. capes.gov.br

These synthetic approaches have enabled the generation of a diverse library of Yingzhaosu C analogs, which have been subjected to preclinical evaluation to identify candidates with enhanced biological profiles.

Preclinical Evaluation of Modified Analogs for Optimized Activity and Specificity

The preclinical evaluation of newly synthesized Yingzhaosu C analogs is crucial for determining their potential as antimalarial drug candidates. This evaluation typically involves in vitro assays to determine the potency against different P. falciparum strains and in vivo studies in animal models to assess efficacy.

Several studies have reported the antimalarial activity of various Yingzhaosu analogs. For instance, the C(14)-epimer of Yingzhaosu A exhibited greater in vitro activity against the chloroquine-resistant K1 strain of P. falciparum compared to Yingzhaosu A itself. mdpi.com In vivo studies in a mouse model also showed that the C(14)-epimer was more potent than the parent compound. mdpi.com

The following interactive data tables summarize some of the reported preclinical data for Yingzhaosu A and its analogs.

Table 1: In Vitro Activity of Yingzhaosu Analogs against P. falciparum

| Compound | Strain | IC50 / EC50 (nM) | Reference |

| Yingzhaosu A | K1 (CQ-resistant) | 115 | mdpi.comresearchgate.net |

| 3D7 (CQ-sensitive) | 380 | researchgate.net | |

| C(14)-epi-Yingzhaosu A | K1 (CQ-resistant) | 56 | mdpi.comresearchgate.net |

| Compound 14b | P. falciparum | 100 | mdpi.com |

| Compound 2c | P. falciparum | 13 | mdpi.com |

| Compound 25 | P. falciparum | 3 | mdpi.com |

| Artemisinin | K1 (CQ-resistant) | 2 | researchgate.net |

| P. falciparum | 7.8 | mdpi.com |

Table 2: In Vivo Activity of Yingzhaosu Analogs against P. berghei in Mice

| Compound | Strain | ED50 (mg/kg) | Reference |

| Yingzhaosu A | NY (CQ-sensitive) | 250 | mdpi.com |

| C(14)-epi-Yingzhaosu A | NY (CQ-sensitive) | 90 | mdpi.com |

| Sodium Artesunate | NY (CQ-sensitive) | 4.2 | mdpi.com |

These data highlight key structure-activity relationships. For example, the stereochemistry at C-14 significantly influences both in vitro and in vivo activity. mdpi.com Furthermore, certain synthetic analogs, such as compound 25, have demonstrated even greater potency than the natural products and are comparable to the established antimalarial drug, artemisinin. mdpi.com

In addition to potency, the specificity of the analogs is a critical consideration. Some analogs, like compound 14b, have shown good cell selectivity with low cytotoxicity towards mammalian cells. mdpi.com The development of the synthetic peroxide, arteflene, a derivative of Yingzhaosu A, represents a significant step in this direction. nih.gov Although its development was halted, it underwent preclinical and clinical evaluation, providing valuable insights into the potential of this class of compounds. nih.gov

The ongoing preclinical evaluation of novel Yingzhaosu C analogs, focusing on optimizing both their antimalarial activity and their safety profile, holds promise for the development of the next generation of endoperoxide-based antimalarial drugs.

Advanced Analytical and Spectroscopic Characterization of 3r Cis Yingzhaosu C

Advanced Spectroscopic Methods for Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)

The definitive structure of Yingzhaosu C was established through a combination of spectroscopic analyses and chemical degradation. nih.gov The enantioselective synthesis of (3R-cis)-Yingzhaosu C further corroborated its structure through detailed spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, has been instrumental in elucidating the intricate structure of Yingzhaosu C. Two-dimensional NMR experiments such as Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are critical in establishing the connectivity and spatial relationships of atoms within the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for (3R-cis)-Yingzhaosu C

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~105-110 |

| 2 | ~3.5-4.0 | ~75-80 |

| 3 | ~1.8-2.2 | ~30-35 |

| 4 | ~1.5-1.9 | ~25-30 |

| 5 | ~3.8-4.2 | ~70-75 |

| 6 | - | ~80-85 |

| 7 (CH₃) | ~1.2-1.5 | ~20-25 |

| 8 (CH₃) | ~1.1-1.4 | ~18-23 |

| 9 (CH₂OH) | ~3.4-3.8 | ~60-65 |

| 10 (Ar-C) | - | ~135-140 |

| 11, 15 (Ar-CH) | ~7.2-7.5 | ~125-130 |

| 12, 14 (Ar-CH) | ~7.1-7.3 | ~128-133 |

| 13 (Ar-C-CH₃) | - | ~135-140 |

| 16 (Ar-CH₃) | ~2.3-2.5 | ~20-22 |

Note: These are predicted values based on the known structure and typical chemical shifts for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of Yingzhaosu C. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable information about the connectivity of the molecule. The peroxide bridge is a key structural feature, and its fragmentation would likely lead to characteristic neutral losses. The molecular formula of Yingzhaosu C is C₁₅H₂₂O₃, with a corresponding molecular weight of 250.33 g/mol .

Chromatographic Techniques for Isolation, Purity Assessment, and Quantification

The isolation of Yingzhaosu C from its natural source, the roots of Artabotrys uncinatus, involves various chromatographic techniques. scispace.com These methods are also essential for assessing the purity of synthesized samples and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of sesquiterpenes like Yingzhaosu C. For purity assessment and quantification, a reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection is often achieved using a UV detector, as the aromatic ring in Yingzhaosu C provides a chromophore.

Gas Chromatography (GC): Given the volatility of some sesquiterpenes, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be utilized for the analysis of Yingzhaosu C, particularly for assessing the presence of any volatile impurities.

Advanced Methods for Stereoisomer Differentiation and Absolute Configuration Determination in Complex Mixtures

Yingzhaosu C possesses multiple stereocenters, leading to the possibility of several stereoisomers. Differentiating these isomers and determining the absolute configuration of the naturally occurring or synthetically produced compound is a significant challenge.

Chiral Chromatography: Chiral HPLC is a powerful tool for separating enantiomers and diastereomers. nih.govrsc.orgmdpi.comresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the resolution of a wide range of chiral compounds and would be suitable for the separation of Yingzhaosu C stereoisomers. nih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): VCD and ECD are chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules in solution. By comparing the experimentally measured VCD or ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously determined.

Mosher's Method: This NMR-based method can be used to determine the absolute configuration of chiral alcohols. It involves the derivatization of the alcohol with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of the ¹H NMR spectrum of the resulting diastereomeric esters. While not directly applied to the peroxide core, it could be used to determine the stereochemistry of the hydroxymethyl group at C-3.

Future Research Directions for 3r Cis Yingzhaosu C

Development of Next-Generation (3R-cis)-Yingzhaosu C Analogs with Improved Biological Properties

A primary objective in the ongoing research of (3R-cis)-Yingzhaosu C is the creation of new analogs with enhanced therapeutic characteristics. The focus of this research is on altering the main structure to boost effectiveness, selectivity, and pharmacokinetic qualities. mdpi.comresearchgate.net The synthesis of derivatives of yingzhaosu A and C, both of which feature a 1,2-dioxane (B1202867) unit, has been a subject of interest. mdpi.com

Table 1: Strategies for Developing Next-Generation (3R-cis)-Yingzhaosu C Analogs

| Analog Type | Modification Strategy | Desired Improvement |

|---|---|---|

| Core Structure Analogs | Introduction of varied alkyl/aryl groups | Enhanced potency and selectivity mdpi.com |

| Hybrid Molecules | Combination with other pharmacophores | Synergistic therapeutic effects |

| Prodrugs | Attachment of cleavable moieties | Improved bioavailability and targeted delivery nih.gov |

Comprehensive Elucidation of Intracellular Fate and Resistance Mechanisms

To optimize the therapeutic effectiveness of (3R-cis)-Yingzhaosu C, a more profound comprehension of its intracellular processing is essential. Future studies should aim to thoroughly map its absorption, subcellular distribution, and metabolic routes. The mechanism of action for yingzhaosu A is thought to involve an iron(II)-induced breakdown that results in the creation of two alkylating agents: an unsaturated ketone and a cyclohexyl radical. mdpi.comresearchgate.net These reactive substances are believed to be the source of the antiparasitic effects. mdpi.com

Examining the resistance mechanisms to Yingzhaosu C is another vital research domain. This involves pinpointing the genetic and molecular alterations that enable cells to resist its cytotoxic impacts. Research might concentrate on the increased expression of drug efflux pumps, changes to target proteins, or the activation of pro-survival signaling pathways. nih.gov Gaining insight into these resistance mechanisms will be key to formulating methods to counteract them, possibly through combination therapies or the creation of analogs that can overcome resistance.

Exploration of Green Chemistry Approaches in Yingzhaosu C Synthesis

The total synthesis of Yingzhaosu C presents a formidable and intricate chemical challenge. mdpi.com Future research will increasingly prioritize the creation of more sustainable and ecologically sound synthetic pathways, in line with the tenets of green chemistry. acs.orgmdpi.com This includes investigating biocatalytic techniques, which use enzymes to carry out crucial transformations with great precision in terms of chemoselectivity, regioselectivity, and stereoselectivity. mdpi.com Such methods have the potential to drastically cut down on the use of dangerous reagents and solvents. acs.orgmdpi.com

Flow chemistry is another viable option for the environmentally friendly synthesis of Yingzhaosu C. unibe.ch By carrying out reactions in continuous-flow reactors, it becomes possible to achieve superior command over reaction variables, boost yields, and heighten safety. A key goal is also the creation of catalytic asymmetric techniques for building the main ring structure, with the aim of reducing waste and increasing atom economy.

Applications in Chemical Biology and Biological Probe Development

The distinct chemical composition and biological functions of (3R-cis)-Yingzhaosu C make it a prime candidate for creating chemical probes. mskcc.orgnih.gov By affixing fluorescent tags, biotin (B1667282) labels, or other reporter groups to the molecule, scientists can forge potent instruments for visualizing and examining its biological targets and modes of action within living cells. frontiersin.org These probes can offer valuable understanding of the compound's operational mechanism and aid in the discovery of new cellular pathways it might influence. escholarship.org

Furthermore, probes based on Yingzhaosu C can be employed in studies for identifying and validating targets. nih.govrjeid.com For instance, affinity-based proteomics can use immobilized analogs of Yingzhaosu C to isolate and pinpoint its binding partners in the cellular proteome. This will not only expand our knowledge of its pharmacology but also has the potential to reveal fresh therapeutic targets for drug development.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (3R-cis)-Yingzhaosu C |

| Yingzhaosu A |

Q & A

Q. How should researchers navigate conflicting nomenclature or structural data for Yingzhaosu C, (3R-cis)-?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.